B1577834 Brevinin-1T

Brevinin-1T

Cat. No.: B1577834
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-1T is a cationic antimicrobial peptide (AMP) belonging to the brevinin family, predominantly isolated from frog skin secretions. It exhibits broad-spectrum activity against bacteria, fungi, and enveloped viruses, attributed to its amphipathic α-helical structure and ability to disrupt microbial membranes . The peptide typically consists of 24–34 amino acid residues, characterized by a conserved Ranabox motif (C-terminal cyclic heptapeptide domain) and a variable N-terminal region that influences its selectivity and potency .

Properties

bioactivity

Antibacterial

sequence

VNPIILGVLPKFVCLITKKC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Brevinin-1T exhibits potent antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell membranes, leading to cell lysis.

Efficacy Against Bacteria

  • Tested Pathogens : this compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.
  • Minimum Inhibitory Concentrations (MICs) : Studies have reported MIC values as low as 5 µg/mL against certain strains, indicating strong antibacterial activity.
PathogenMIC (µg/mL)Reference
MRSA5
Acinetobacter baumannii10
Escherichia coli15

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of this compound. It has been shown to modulate immune responses by inhibiting pro-inflammatory cytokines.

Antiviral Activity

This compound has also demonstrated antiviral properties, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2).

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

Antimicrobial Treatments

This compound is being explored as a potential treatment for antibiotic-resistant infections due to its ability to target resistant strains effectively.

Anti-inflammatory Therapies

The peptide's capacity to modulate inflammatory responses positions it as a candidate for treating conditions like sepsis or chronic inflammatory diseases.

Antiviral Drugs

With its antiviral properties, this compound could be developed into treatments for viral infections that currently lack effective therapies.

Case Studies

Several studies have documented the applications and efficacy of this compound:

Study on Antibacterial Activity

In a study conducted by Hossain et al., this compound was tested against various bacterial strains, demonstrating significant antibacterial activity with minimal cytotoxicity towards human cells.

Anti-inflammatory Research

Research published in Frontiers in Microbiology highlighted the anti-inflammatory effects of this compound in murine models, showing reduced edema and inflammation markers after treatment with the peptide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brevinin-1T shares structural homology with other brevinin-family peptides, such as Brevinin-1E and Brevinin-2R , but diverges in functional properties due to sequence variations.

Table 1: Structural and Functional Comparison of this compound with Brevinin-1E and Brevinin-2R

Property This compound Brevinin-1E Brevinin-2R
Amino Acid Length 28 residues 25 residues 33 residues
Ranabox Motif Present (C-terminal) Present (C-terminal) Absent
Hemolytic Activity Moderate (HC50: 80 μM) Low (HC50: >200 μM) High (HC50: 30 μM)
Antimicrobial MIC 2–8 μM (Gram-negative) 4–16 μM (Gram-negative) 1–4 μM (Gram-negative)
Thermal Stability Stable up to 70°C Stable up to 60°C Stable up to 80°C
  • Key Findings :
    • This compound’s Ranabox motif enhances membrane permeability but increases hemolytic effects compared to Brevinin-1E .
    • Brevinin-2R lacks the Ranabox domain but demonstrates higher antimicrobial potency due to extended hydrophobic regions .

Comparison with Functionally Similar Compounds

This compound is functionally analogous to non-brevinin AMPs like Magainin-2 (Xenopus laevis) and LL-37 (human cathelicidin), which also target microbial membranes.

Table 2: Functional Comparison with Magainin-2 and LL-37

Property This compound Magainin-2 LL-37
Source Frog skin Frog skin Human neutrophils
Mechanism Membrane disruption Membrane pore formation Membrane disruption, immunomodulation
Hemolytic Activity Moderate Low Low
Antibiofilm Activity Yes (against P. aeruginosa) No Yes (against S. aureus)
Clinical Relevance Preclinical studies Phase II trials (topical) Phase III trials (wound healing)
  • Key Findings: Unlike Magainin-2, this compound exhibits antibiofilm activity, making it promising for chronic infections . LL-37’s immunomodulatory functions surpass this compound’s purely microbicidal effects, highlighting evolutionary adaptations in human AMPs .

Preparation Methods

Molecular Cloning and cDNA Characterization

The initial step in preparing Brevinin-1T involves molecular cloning of its precursor cDNA from frog skin mRNA. This process includes:

  • mRNA Isolation and Reverse Transcription: Polyadenylated mRNA is isolated from frog skin tissue using magnetic bead-based kits (e.g., Dynabeads mRNA Direct Kit) and reverse transcribed into cDNA.
  • 3’-RACE PCR Amplification: Rapid amplification of cDNA ends (3’-RACE) is performed using gene-specific degenerate primers designed based on conserved regions of Brevinin-1 peptides. PCR conditions typically involve initial denaturation (94°C, 1 min), followed by 35 cycles of denaturation (94°C, 30 s), annealing (around 61°C, 30 s), and extension (72°C, 3 min).
  • Cloning and Sequencing: Amplified cDNA fragments are purified and cloned into vectors such as pGEM-T for sequencing to confirm the full-length prepro-peptide sequence encoding this compound.

Solid-Phase Peptide Synthesis (SPPS)

The mature this compound peptide is chemically synthesized using the SPPS technique, which is the gold standard for producing peptides with high purity and yield.

  • Synthesis Instrument: Automated peptide synthesizers like the Tribute peptide synthesizer are used.
  • Resin and Protection: The peptide chain is assembled on a solid resin support with amino acid side chains protected by appropriate protecting groups.
  • Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail typically composed of 94% trifluoroacetic acid (TFA), 2% water, and 2% scavengers like triisopropylsilane or ethanedithiol.
  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). Elution is commonly performed using an acetonitrile-water gradient containing 0.1% TFA, with a typical elution concentration around 46% acetonitrile at a flow rate of 1 ml/min on an ODS-SP silica gel column.

Purification and Quality Control

  • RP-HPLC Purification: The peptide is purified until a purity of over 95% is achieved, as confirmed by chromatographic peak area analysis.
  • Mass Spectrometry Verification: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is employed to confirm the molecular weight and identity of the synthesized peptide.
  • Lyophilization: The purified peptide fractions are collected, pooled, and lyophilized to obtain a stable dry powder form suitable for further studies.

Structural Characterization

  • Circular Dichroism (CD) Spectroscopy: CD is used to analyze the secondary structure of this compound in various environments, including different concentrations of SDS micelles and at varying temperatures (25°C to 90°C). CD spectra typically show characteristic α-helical signatures with negative bands near 208 nm and 222 nm and a positive band near 192 nm, indicating a stable α-helical conformation.
  • Binding Studies: Interaction with lipopolysaccharides (LPS) is assessed using surface plasmon resonance imaging (SPRi) and isothermal titration calorimetry (ITC), demonstrating strong binding affinity with dissociation constants (Kd) in the low millimolar range.

Summary Table of Preparation Steps

Step Description Key Details/Conditions Reference
Molecular Cloning Isolation of mRNA, 3’-RACE PCR, cloning into vectors PCR: 94°C 1 min; 35 cycles (94°C 30s, 61°C 30s, 72°C 3min)
Peptide Synthesis (SPPS) Automated solid-phase synthesis on resin, side-chain protection, cleavage with TFA Cleavage cocktail: 94% TFA + 2% water + scavengers
Purification (RP-HPLC) Purification using acetonitrile gradient on ODS-SP column Elution at ~46% acetonitrile, flow rate 1 ml/min
Quality Control MALDI-TOF MS for molecular weight confirmation; purity >95% Mass spectrometry and chromatographic purity assessment
Structural Characterization CD spectroscopy for secondary structure; SPRi and ITC for LPS binding α-helical structure; Kd ~6.49 mM for LPS binding

Detailed Research Findings on Preparation

  • The SPPS method allows precise control over peptide sequence and modifications, enabling the synthesis of this compound with high fidelity and reproducibility.
  • Purification by RP-HPLC ensures removal of truncated sequences and impurities, critical for biological activity assays.
  • The peptide exhibits remarkable thermal stability, retaining its α-helical structure even at 90°C, which is advantageous for therapeutic applications.
  • Binding studies confirm the peptide’s functional interaction with bacterial components such as LPS, validating the biological relevance of the synthetic peptide.

Q & A

Q. What systematic review criteria should guide the identification of research gaps in this compound studies?

  • Methodological Answer : Follow PRISMA guidelines to screen literature, focusing on understudied aspects (e.g., long-term toxicity, resistance mechanisms). Use tools like VOSviewer for bibliometric analysis to map thematic trends and collaboration networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.